
Methyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate is a complex organic compound characterized by its unique structure, which includes a naphthyl group substituted with a chlorine atom
Vorbereitungsmethoden
The synthesis of Methyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphthyl derivative, followed by the introduction of the chlorine atom. The final steps involve the formation of the ester and the hydroxy-oxo-pentanoate moiety under controlled reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Methyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the naphthyl group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
Methyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The naphthyl group allows for π-π interactions, while the hydroxy and oxo groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other naphthyl derivatives and esters with different substituents. For example:
Methyl (5S)-5-(1-naphthyl)-5-hydroxy-3-oxo-pentanoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Ethyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate: Similar structure but with an ethyl ester instead of a methyl ester, which can influence its solubility and reactivity.
Methyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate is unique due to the specific positioning of the chlorine atom and the combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H15ClO4 |
|---|---|
Molekulargewicht |
306.74 g/mol |
IUPAC-Name |
methyl (5S)-5-(8-chloronaphthalen-1-yl)-5-hydroxy-3-oxopentanoate |
InChI |
InChI=1S/C16H15ClO4/c1-21-15(20)9-11(18)8-14(19)12-6-2-4-10-5-3-7-13(17)16(10)12/h2-7,14,19H,8-9H2,1H3/t14-/m0/s1 |
InChI-Schlüssel |
XWSHITUOYALJED-AWEZNQCLSA-N |
Isomerische SMILES |
COC(=O)CC(=O)C[C@@H](C1=CC=CC2=C1C(=CC=C2)Cl)O |
Kanonische SMILES |
COC(=O)CC(=O)CC(C1=CC=CC2=C1C(=CC=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



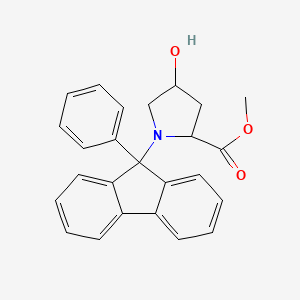

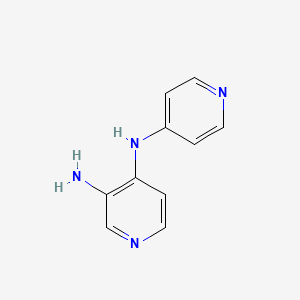
![3-[[4-(3-hydroxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B13893855.png)

![3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13893863.png)
![Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13893866.png)
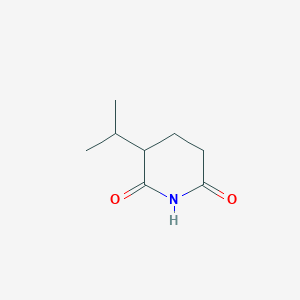
![Ethyl 2-[(2-chlorophenyl)methylamino]pyridine-3-carboxylate](/img/structure/B13893871.png)

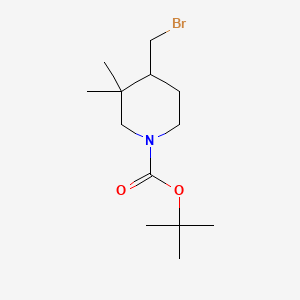
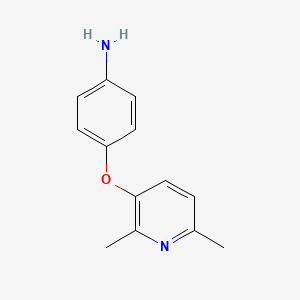
![Ethyl [(4,5-dihydro-2-imidazolyl)thio]acetate hydrochloride](/img/structure/B13893902.png)
